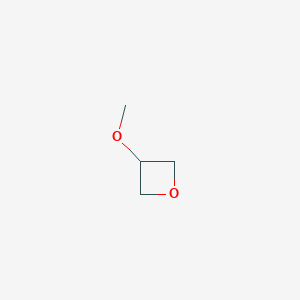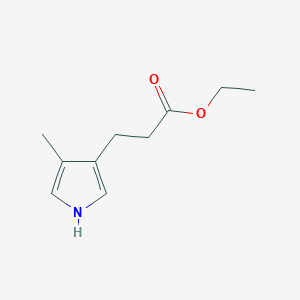
Methyl 3,5-dichloro-2,4-dihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two hydroxyl groups on the benzene ring, along with a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2,4-dihydroxybenzoate typically involves the esterification of 3,5-Dichloro-2,4-dihydroxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
3,5-Dichloro-2,4-dihydroxybenzoic acid+MethanolH2SO43,5-Dichloro-2,4-dihydroxybenzoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 3,5-dichloro-2,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,5-dichloro-2,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters.
科学的研究の応用
Methyl 3,5-dichloro-2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl 3,5-dichloro-2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group at the 4-position instead of the 2-position.
3,4-Dihydroxybenzoic acid methyl ester: Lacks chlorine atoms but has hydroxyl groups at the 3 and 4 positions.
3,5-Dichloro-2,4-dihydroxybenzoic acid: The parent acid form without the methyl ester group.
Uniqueness
Methyl 3,5-dichloro-2,4-dihydroxybenzoate is unique due to the combination of chlorine atoms and hydroxyl groups on the benzene ring, along with the methyl ester functionality. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
特性
IUPAC Name |
methyl 3,5-dichloro-2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGJRXUHDLFIGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)

![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)











